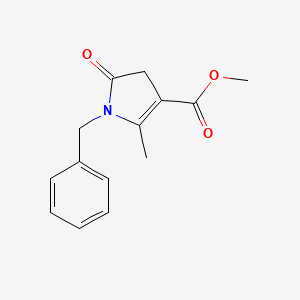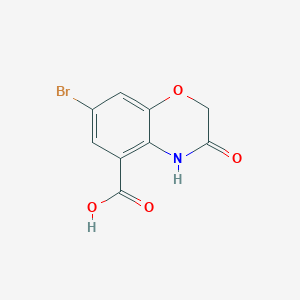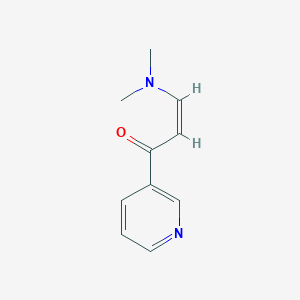![molecular formula C11H11FN2O B2726305 N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide CAS No. 2094324-31-7](/img/structure/B2726305.png)
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. This receptor is involved in regulating the immune system and is overexpressed in certain types of cancer, making it a potential target for cancer therapy.
Wirkmechanismus
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide works by blocking the CCR4 receptor, which is involved in regulating the immune system. CCR4 is overexpressed in certain types of cancer, and its activation can promote tumor growth and metastasis. By blocking CCR4, this compound can inhibit tumor growth and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound can inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, this compound can enhance the infiltration of immune cells into tumors, which can help to promote an anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is that it has shown promising anti-cancer activity in preclinical models, which suggests that it may be an effective therapy for certain types of cancer. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could interfere with experimental results. Additionally, the optimal dosing and administration schedule for this compound may need to be determined in further studies.
Zukünftige Richtungen
There are several future directions for research on N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide. One area of interest is to further investigate the mechanism of action of this compound and how it interacts with other cancer therapies. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, there is a need to identify biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from this therapy.
In conclusion, this compound is a promising small molecule inhibitor that has shown anti-cancer activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-cancer agent. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including melanoma, breast cancer, and lymphoma. Additionally, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-10(15)14-11(5-6-11)9-4-3-8(12)7-13-9/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECOZQSCOSWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

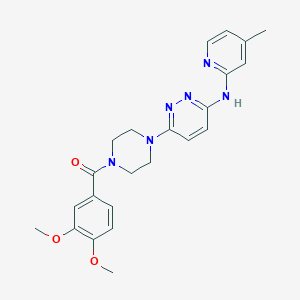

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)
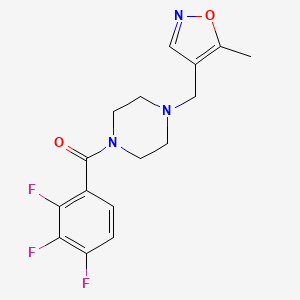

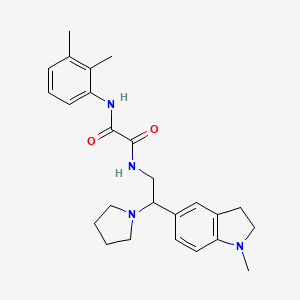
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)
